molecular formula C11H11ClN2O2 B13971737 Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13971737
M. Wt: 238.67 g/mol
InChI Key: IGWIWVRXNCVZEL-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by chlorination and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 8-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)9-7(2)14-6-4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3

InChI Key

IGWIWVRXNCVZEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)Cl)C

Origin of Product

United States

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